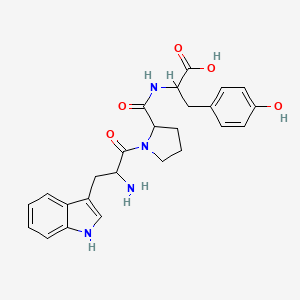

H-DL-Trp-DL-Pro-DL-Tyr-OH

Description

H-DL-Trp-DL-Pro-DL-Tyr-OH is a synthetic tripeptide composed of three amino acid residues: tryptophan (Trp), proline (Pro), and tyrosine (Tyr), each in their racemic (DL-) form. The compound’s molecular formula is C₃₁H₃₄N₄O₆, with a molecular weight of 582.63 g/mol. Its structure combines aromatic (Trp, Tyr) and cyclic (Pro) residues, which may influence its physicochemical properties, such as solubility, stability, and receptor-binding affinity.

Properties

IUPAC Name |

2-[[1-[2-amino-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O5/c26-19(13-16-14-27-20-5-2-1-4-18(16)20)24(32)29-11-3-6-22(29)23(31)28-21(25(33)34)12-15-7-9-17(30)10-8-15/h1-2,4-5,7-10,14,19,21-22,27,30H,3,6,11-13,26H2,(H,28,31)(H,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORJKYIPJIRIRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CNC3=CC=CC=C32)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-DL-Trp-DL-Pro-DL-Tyr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: The amino acid is activated using reagents such as HBTU or DIC and then coupled to the resin-bound peptide.

Deprotection: The protecting group on the amino acid is removed, typically using TFA.

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput techniques are employed to increase efficiency and yield. Purification is achieved through methods such as HPLC.

Chemical Reactions Analysis

Types of Reactions: H-DL-Trp-DL-Pro-DL-Tyr-OH can undergo various chemical reactions, including:

Oxidation: The tryptophan and tyrosine residues can be oxidized under specific conditions.

Reduction: Reduction reactions can target the peptide bonds or specific amino acid side chains.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine.

Scientific Research Applications

H-DL-Trp-DL-Pro-DL-Tyr-OH has several scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of H-DL-Trp-DL-Pro-DL-Tyr-OH involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, influencing their activity. For example, the tryptophan residue may interact with aromatic residues in the target protein, while the proline and tyrosine residues contribute to the peptide’s overall conformation and binding affinity.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between H-DL-Trp-DL-Pro-DL-Tyr-OH and related compounds:

Key Observations:

Proline introduces conformational rigidity, which may limit peptide flexibility but improve metabolic stability .

Toxicity Considerations :

- Isolated H-DL-Pro-OH exhibits significant hazards (e.g., skin corrosion, respiratory irritation) due to its small size and reactive carboxyl group . In tripeptide form, these risks may be mitigated due to reduced bioavailability and steric hindrance from adjacent residues.

Molecular Weight and Bioavailability :

- The tripeptide’s moderate size (~583 g/mol) balances stability and membrane permeability, whereas the 21-residue peptide () likely faces challenges in cellular uptake due to its large size (>2400 g/mol) .

Research and Application Insights

- H-DL-Pro-OH : Primarily used as a laboratory chemical for synthesizing larger peptides or studying proline’s role in protein folding .

- This compound: Potential applications include investigating neurotransmitter pathways (via Trp/Tyr residues) or collagen-like structures (via Pro) .

- H-DL-Ala-DL-Tyr-DL-Ala-DL-Pro-OH : The substitution of Trp with Ala may render it useful in studies requiring reduced steric bulk or hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.